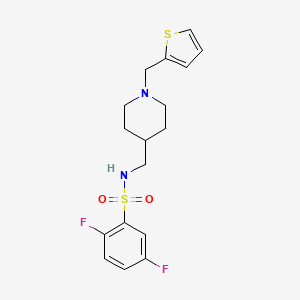

ethyl 6-(ethylsulfonyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

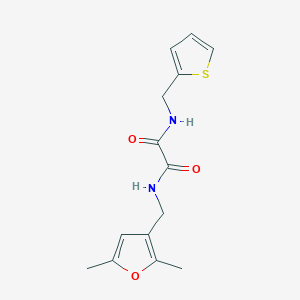

The compound ethyl 6-(ethylsulfonyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a derivative of 1,4-benzoxazine, a heterocyclic compound that has been the subject of various studies due to its interesting chemical properties and potential applications in medicinal chemistry and material science. The presence of both ethylsulfonyl and methylsulfonyl groups suggests that this compound could exhibit unique physical and chemical characteristics, as well as biological activity.

Synthesis Analysis

The synthesis of related 1,4-benzoxazine derivatives has been explored in several studies. For instance, ethyl 3,4-dihydro-2H-1,4-benzoxazine-3-carboxylate derivatives were obtained through the condensation of 2-aminophenol and ethyl 2,3-dibromopropanoate, although with low yields . An alternative route involved the hydrogenation of ethyl 2H-1,4-benzoxazine-3-carboxylate, which provided a more satisfactory yield . These methods could potentially be adapted to synthesize the compound by introducing the appropriate sulfonyl substituents at the right stages of the reaction.

Molecular Structure Analysis

The molecular structure of benzoxazine derivatives is crucial for their chemical behavior and biological activity. For example, the 6-methylsulfonate of 2,4-bis(trichloromethyl)-1,3-benzdioxin crystallizes in a specific space group and exhibits a disordered methylsulfonate group except for the sulfur atom . This information on the crystal structure and conformation can provide insights into how the sulfonyl groups in the target compound might influence its overall molecular conformation and stability.

Chemical Reactions Analysis

The reactivity of benzoxazine derivatives with various nucleophiles has been documented. Ethyl 1-alkyl-5-benzoyl-6-methylsulfanyl-2-oxo-1,2-dihydropyridine-3-carboxylates, for instance, undergo recyclization with nitrogen-containing binucleophiles to form a range of bicyclic compounds . This suggests that the ethyl 6-(ethylsulfonyl)-4-(methylsulfonyl) derivative could also participate in similar reactions, potentially leading to the formation of novel bicyclic structures with interesting properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazine derivatives are influenced by their substituents. The antibacterial activity of 6-ethylsulfonyl-3-acylmethylene-1,4-benzoxazin-2-ones was evaluated, indicating that the introduction of an ethylsulfonyl group can impart biological activity to the benzoxazine core . This suggests that the target compound could also exhibit such properties, which would be valuable in the development of new antibacterial agents.

Scientific Research Applications

Synthesis and Derivatives

- Ethyl 6-(ethylsulfonyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate and its derivatives are frequently synthesized for various scientific applications. For instance, Mayer et al. (2001) reported the synthesis of related compounds, ethyl 3,4-dihydro-2H-1,4-benzoxazine-3-carboxylate derivatives, through the condensation process, highlighting the methods for synthesizing such complex compounds (Mayer, Arrault, Guillaumet, & Mérour, 2001).

Antibacterial Activity

- Gein, Rassudikhina, and Voronina (2006) explored the antibacterial properties of similar compounds, specifically 6-ethylsulfonyl-3-acylmethylene-1,4-benzoxazin-2-ones. This study demonstrates the potential biomedical applications of these compounds, particularly in the field of antibacterial treatments (Gein, Rassudikhina, & Voronina, 2006).

Chemical Structure and Reactivity

- The chemical structure and reactivity of this compound and its analogs have been a subject of interest in various studies. Štefanić et al. (2001) described the reaction of similar compounds with sodium hydride, providing insight into their chemical behavior and potential applications in synthesis (Štefanić, Breznik, Lah, Leban, Plavec, & Kikelj, 2001).

Application in Heterocyclic Chemistry

- The compound's use in the synthesis of various heterocyclic structures is highlighted in multiple studies. Bartsch (1987) detailed a multi-step synthesis process of a related compound, ethyl 3,4-dihydro-4-tosyl-2H-1,4-benzoxazine-3-carboxylate, emphasizing the compound's versatility in organic synthesis (Bartsch, 1987).

properties

IUPAC Name |

ethyl 6-ethylsulfonyl-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO7S2/c1-4-21-14(16)13-9-15(23(3,17)18)11-8-10(24(19,20)5-2)6-7-12(11)22-13/h6-8,13H,4-5,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIZPAOKAXHOLND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(C2=C(O1)C=CC(=C2)S(=O)(=O)CC)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide](/img/structure/B2515133.png)

![4-Methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole](/img/structure/B2515136.png)

![N-[3-(acetylamino)phenyl]-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2515138.png)

![9-(2-methoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2515144.png)

![N-Methyl-1-[(2R,3S)-1-methyl-2-(3-methylimidazol-4-yl)piperidin-3-yl]methanamine](/img/structure/B2515147.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2515152.png)

![6,8-Dibromo-3-{[4-(2-furylcarbonyl)piperazinyl]carbonyl}chromen-2-one](/img/structure/B2515154.png)